

A Technical Guide to the Spectroscopic Identification of Lupinine

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Compound of Interest

Compound Name: Octahydro-2H-quinolizin-1-ylmethanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of lupinine, a quinolizidine alkaloid. The information presented herein is curated for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data of Lupinine

The following sections summarize the key spectroscopic data for lupinine, presented in a clear and comparative format to facilitate its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for lupinine are presented below.

Table 1: ¹H NMR Spectroscopic Data for Lupinine (400 MHz, CDCl₃)

Proton Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-11	4.12	dd	10.45, 4.12[1][2]
H-2, H-10 (eq)	57.28	-	-
H-9	60.56	-	-
H-10	64.62	-	-
H-6	25.69	-	-
C-ring (CH_2)	21.59, 25.40, 27.35, 29.33	-	-

Table 2: ^{13}C NMR Spectroscopic Data for Lupinine (CDCl_3)

Carbon Position	Chemical Shift (δ , ppm)
C-2, C-10	57.28
C-9	60.56
C-11	64.62
C-6	25.69
C-ring (CH_2)	21.59, 25.40, 27.35, 29.33

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for lupinine are listed below.

Table 3: IR Spectroscopic Data for Lupinine

Wavenumber (cm ⁻¹)	Vibrational Assignment
3434	O-H stretching (broad)[3]
2928-2757	C-H stretching (quinolizidine skeleton)[3]
1647, 1614	O-H bending[3]
1402-1354	C-H bending[3]
1100-1041	C-O stretching[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure.

Table 4: Mass Spectrometry Data for Lupinine

m/z	Interpretation
169	[M] ⁺ (Molecular ion)
152	[M-OH] ⁺
138	[M-CH ₂ OH] ⁺
98	Quinolizidine ring fragment
83	Piperidine ring fragment

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducible and accurate results.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of purified lupinine.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) ($\geq 99.8\%$ D).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: Bruker Avance 400 MHz or equivalent.
- ^1H NMR:
 - Pulse Program: Standard pulse sequence (e.g., zg30).
 - Number of Scans: 16-64.
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: $\sim 3\text{-}4$ s.
- ^{13}C NMR:
 - Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2.0 s.

IR Spectroscopy

Sample Preparation (ATR-FTIR):

- Ensure the ATR crystal is clean.
- Place a small amount of solid, powdered lupinine directly onto the crystal.
- Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[\[1\]](#)[\[4\]](#)

Instrumentation and Parameters:

- Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent with a UATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

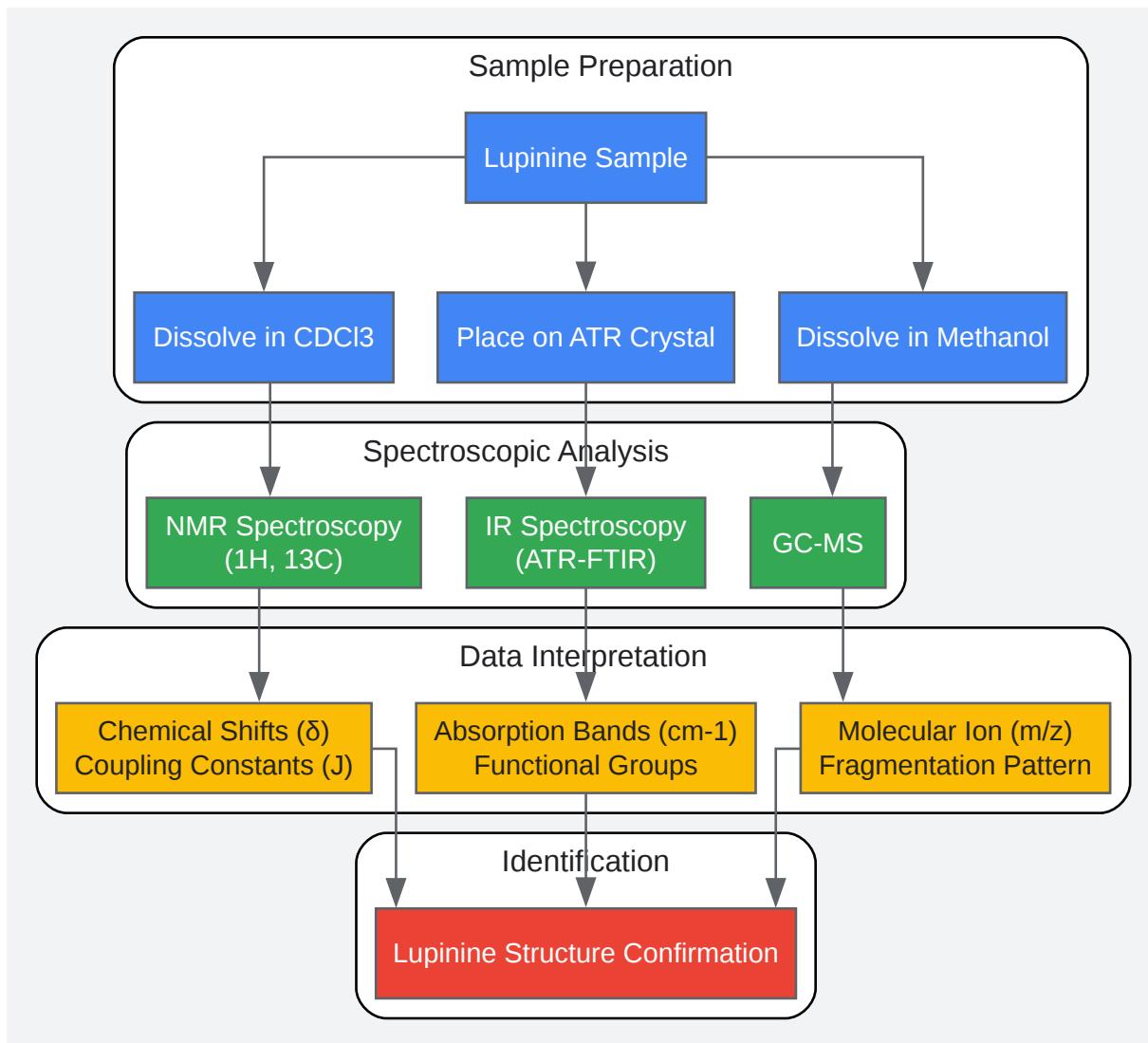
- Dissolve a small amount of the lupinine extract in methanol.

Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Mass Spectrometer: Agilent 7200 Accurate-Mass Q-TOF MS or equivalent.
- Column: HP-5MS (30 m x 0.250 mm i.d., 0.25 μm film thickness).
- Carrier Gas: Helium at a flow rate of 1.2 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 120°C for 2 minutes.
 - Ramp to 300°C at 6°C/min.
 - Hold at 300°C for 10 minutes.^[5]
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: m/z 40-600.

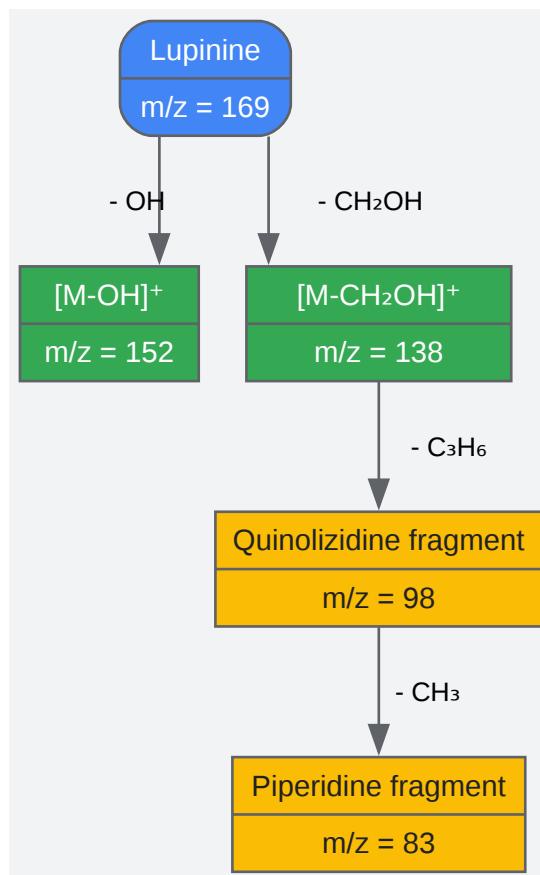
Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic identification of lupinine.



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Spectroscopic analysis workflow for lupinine identification.



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Mass spectrometry fragmentation of lupinine.

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